![molecular formula C22H26N2O3 B2740141 4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-32-6](/img/structure/B2740141.png)
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also contains a tert-butyl group, a methoxy group, and a 2-oxopyrrolidin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the methoxy group could undergo substitution reactions.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Polyamides
The synthesis of polyamides using aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol derivatives has been investigated. These polyamides exhibit noncrystalline structures, high solubility in polar solvents, and thermal stability, making them suitable for producing transparent, flexible films with potential applications in coatings and advanced materials (Hsiao et al., 2000).
Nucleophilic Substitutions and Radical Reactions
Research into tert-butyl phenylazocarboxylates, which share a structural motif with the compound , demonstrates their versatility as building blocks for synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, leading to various modifications of the benzene ring. This versatility suggests potential applications in synthesizing complex organic molecules (Jasch et al., 2012).
Reaction with Phenols
Studies on the reactions of tert-butoxy radicals with phenols, including derivatives of 4-tert-butylcatechol, provide insights into the chemical behavior of phenolic compounds. These reactions are significant for understanding the oxidative stability and potential chemical modifications of phenolic compounds, impacting material science and organic chemistry (Das et al., 1981).
Ligands for Asymmetric Catalysis
Research has also explored rigid P-chiral phosphine ligands incorporating tert-butyl groups for rhodium-catalyzed asymmetric hydrogenation. Such studies highlight the importance of tert-butyl substituted compounds in developing catalysts for asymmetric synthesis, a crucial area in pharmaceutical manufacturing and fine chemical production (Imamoto et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)16-9-7-15(8-10-16)21(26)23-17-11-12-18(19(14-17)27-4)24-13-5-6-20(24)25/h7-12,14H,5-6,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOHXRQKFYEPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


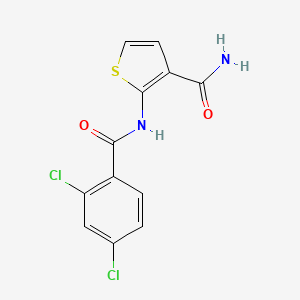
![[(2S,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2740060.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2740061.png)
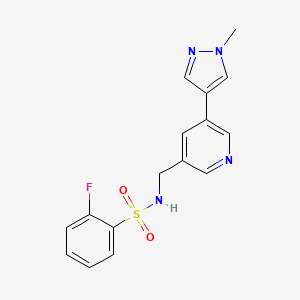
![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)
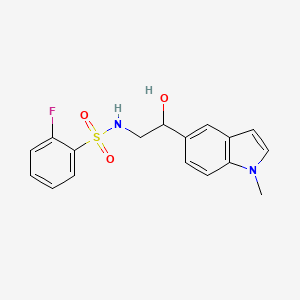
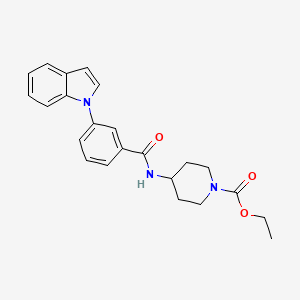
![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
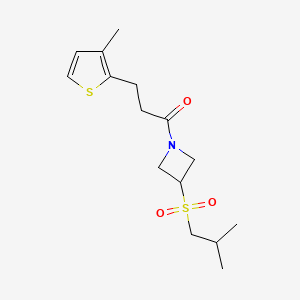
![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B2740076.png)
![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)